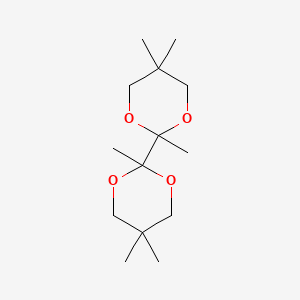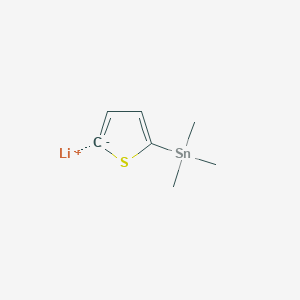
lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane is an organotin compound that features a thiophene ring bonded to a trimethylstannyl group and a lithium atom
準備方法
Synthetic Routes and Reaction Conditions
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane can be synthesized through several methods. One common approach involves the reaction of a thiophene derivative with a trimethyltin reagent in the presence of a lithium base. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran or diethyl ether to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through reactions such as Stille coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are often employed in Stille coupling reactions, with solvents like toluene or dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane has several scientific research applications:
Materials Science: Employed in the synthesis of conjugated polymers for electronic and optoelectronic applications.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific electronic properties.
作用機序
The mechanism of action of lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group and the thiophene ring. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the modification of thiophene derivatives .
類似化合物との比較
Similar Compounds
Trimethyl(thiophen-2-yl)stannane: Similar structure but without the lithium atom.
Tributyl(thiophen-2-yl)stannane: Contains butyl groups instead of methyl groups.
Trimethyl(2-thienyl)stannane: Another thiophene-based organotin compound.
Uniqueness
Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane is unique due to the presence of the lithium atom, which can enhance its reactivity and facilitate specific types of chemical reactions.
特性
CAS番号 |
91509-50-1 |
|---|---|
分子式 |
C7H11LiSSn |
分子量 |
252.9 g/mol |
IUPAC名 |
lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane |
InChI |
InChI=1S/C4H2S.3CH3.Li.Sn/c1-2-4-5-3-1;;;;;/h1-2H;3*1H3;;/q-1;;;;+1; |
InChIキー |
IOQBOLDLGLSOLO-UHFFFAOYSA-N |
正規SMILES |
[Li+].C[Sn](C)(C)C1=CC=[C-]S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)
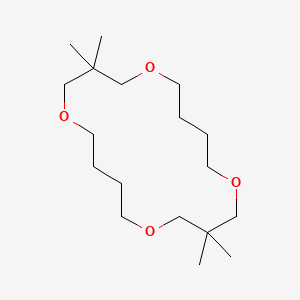
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)

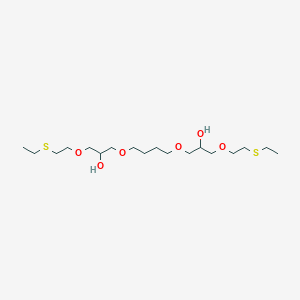
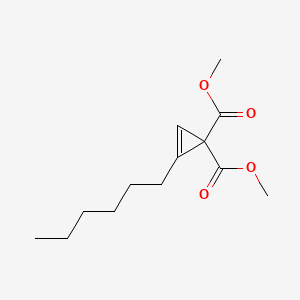
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
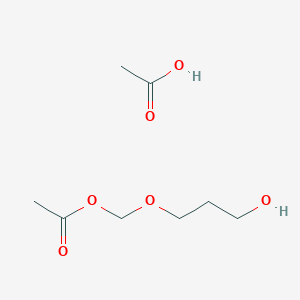
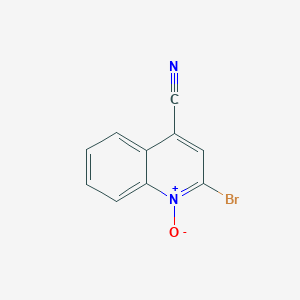
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
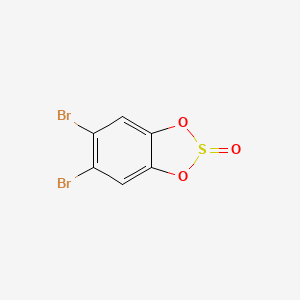
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
